![molecular formula C24H19ClFNO3S B2387419 [4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114657-79-2](/img/structure/B2387419.png)
[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis analysis of a compound involves detailing the chemical reactions used to produce it. For instance, a new synthesis ofN-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
was developed using the reaction of 3-chloro-4-methylaniline
, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one
. Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the arrangement of atoms within a molecule. For example, the structure ofN-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
was studied by single-crystal XRD, IR, 1H NMR
, and 13C NMR
spectroscopic studies . Chemical Reactions Analysis
This involves studying the chemical reactions that a compound can undergo. For example, amides are formed by the condensation reaction of a carboxylic acid with an amine .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Clathrate Formation in Chemical Compounds
The research by Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in the formation of clathrates, specifically in 1-benzoyl-2-hydroxyindoline derivatives with benzene. These findings suggest that such interactions could be significant in the study of complex chemical compounds, including 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. This insight can aid in understanding the formation of inclusion complexes in chemical systems (Eto et al., 2011).
Enzyme Reactivity and Chemical Transformations
Stupperich et al. (1996) investigated the O-demethylase activity in Sporomusa enzymes, highlighting their broad O-methyl ether cleavage capacity. This study's relevance lies in understanding the enzymatic transformation of chemical compounds, including those similar in structure to 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Stupperich, Konle, & Eckerskorn, 1996).
Structural and Conformational Analysis
Research by Huang et al. (2021) on boric acid ester intermediates with benzene rings provides insight into structural and conformational analyses of similar compounds. This is particularly relevant for understanding the molecular structure and physicochemical properties of 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Huang et al., 2021).
Antioxidant Properties in Chemical Compounds
Çetinkaya et al. (2012) synthesized derivatives of dihydroxyphenylmethanone and studied their antioxidant properties. Such research provides a framework for assessing the antioxidant potential of related compounds, including 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO3S/c1-14-4-8-19(16(3)10-14)24(28)23-13-27(18-7-5-15(2)20(25)12-18)21-11-17(26)6-9-22(21)31(23,29)30/h4-13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOADLZGBEFXCLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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